Methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate
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Overview
Description
Methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate is a compound that features a benzofuran ring, which is a heterocyclic compound containing fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The benzofuran ring structure is known to interact with various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 2-methyl-2,3-dihydrobenzofuran
- 5-(2-aminopropyl)-2,3-dihydrobenzofuran
- 6-(2-aminopropyl)-2,3-dihydrobenzofuran
Uniqueness
Methyl 3-amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino and ester groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanoate |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)11(8-14)7-9-2-3-12-10(6-9)4-5-17-12/h2-3,6,11H,4-5,7-8,14H2,1H3 |
InChI Key |
BWSFOOFJTTUSAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCC2)CN |
Origin of Product |
United States |
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